molecular formula C10H14N2O B2515493 2-(Pyridin-3-yl)oxan-4-amine CAS No. 1343908-15-5

2-(Pyridin-3-yl)oxan-4-amine

Cat. No.: B2515493
CAS No.: 1343908-15-5
M. Wt: 178.235
InChI Key: PNXJMZAFZYHREV-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)oxan-4-amine is a heterocyclic compound that features a pyridine ring fused to an oxane ring with an amine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)oxan-4-amine typically involves the formation of the oxane ring followed by the introduction of the pyridine moiety. One common method includes the reaction of pyridine derivatives with oxirane compounds under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the ring-opening and subsequent formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-3-yl)oxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

2-(Pyridin-3-yl)oxan-4-amine has several scientific research applications:

Comparison with Similar Compounds

  • 2-(Pyridin-2-yl)oxan-4-amine
  • 2-(Pyridin-4-yl)oxan-4-amine
  • 2-(Pyridin-3-yl)tetrahydro-2H-pyran-4-amine

Comparison: 2-(Pyridin-3-yl)oxan-4-amine is unique due to the position of the pyridine ring and the presence of the oxane ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For example, the position of the nitrogen atom in the pyridine ring can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

2-pyridin-3-yloxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-2,4,7,9-10H,3,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXJMZAFZYHREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1N)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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